木兰花碱

描述

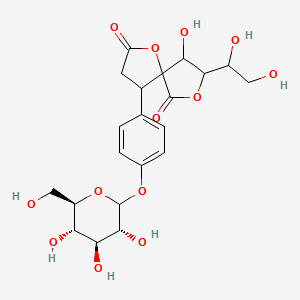

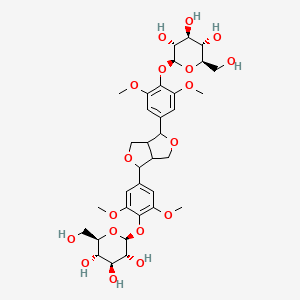

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Ligustrum sinense, Eleutherococcus divaricatus, and other organisms with data available.

科学研究应用

心血管健康

木兰花碱在治疗心血管疾病方面显示出潜力。 研究发现,它对心肌梗塞和心律不齐具有生物活性,可为心脏健康提供保护作用 .

呼吸系统

研究表明,木兰花碱可以对急性肺损伤 (ALI) 产生保护作用。 它可以减少促炎因子的含量,并改善结扎和穿刺引起的败血症小鼠的存活率,表明它可用于管理败血症等疾病 .

肝脏健康

木兰花碱也可能为肝脏提供保护作用,对肝损伤具有潜在作用。 这在氧化应激是导致因素的疾病中可能特别有益 .

抗炎特性

该化合物已显示出抗炎作用,可用于治疗各种炎症性疾病,包括溃疡性结肠炎和肠道炎症 .

胃肠道保护

木兰花碱在预防胃损伤方面显示出前景,这可能使其成为治疗溃疡和其他胃肠道疾病的宝贵药物 .

抗病毒活性

有证据表明木兰花碱可能在对抗病毒感染方面发挥作用,因为它已被发现能抑制SARS-CoV-2 蛋白酶,表明它在抗病毒治疗中具有潜在用途 .

抗氧化作用

该化合物的抗氧化特性表明它可以用于对抗氧化应激,而氧化应激与多种慢性疾病有关 .

抗癌潜力

作用机制

Target of Action

Liriodendrin primarily targets the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .

Mode of Action

Liriodendrin interacts with its targets by inhibiting the expression of certain key molecules. In the sphingolipid pathway, it reduces the expression of Cer, Cer1P, and S1P . In the SRC/STAT3/MAPK signaling pathway, it attenuates the elevated phosphorylation levels of SRC’s downstream components (JNK, P38, and STAT3) .

Biochemical Pathways

Liriodendrin affects the sphingolipid pathway and the SRC/STAT3/MAPK signaling pathway. By reducing the expression of Cer, Cer1P, and S1P in the sphingolipid pathway, it inhibits intestinal inflammation and intestinal cell apoptosis . By attenuating the phosphorylation levels of JNK, P38, and STAT3 in the SRC/STAT3/MAPK signaling pathway, it protects against acute lung injury .

Pharmacokinetics

Research has shown that liriodendrin can be effectively absorbed and utilized in the body, as evidenced by its significant effects in reducing inflammation and apoptosis in various disease models .

Result of Action

Liriodendrin’s action results in reduced inflammation and apoptosis. It decreases the levels of pro-inflammatory cytokines (IL-6 and TNF-α), inhibits the activation of Bcl-2/Bax/Caspase-3 and NF-κB signaling pathways, and reduces histological damage to tissues . In the case of acute lung injury, it ameliorates acidosis and hypoxemia .

Action Environment

It’s worth noting that the effectiveness of liriodendrin can be influenced by the severity of the disease state and the individual’s overall health status .

生化分析

Biochemical Properties

Liriodendrin has been shown to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been found to interact with tumor necrosis factor alpha (TNF-α), a key player in inflammation . Liriodendrin establishes H-bonds with Thr87 and Arg 82, π-anion interactions with Glu127, and alkyl interaction with Tyr87 and Ala84 of TNF-α .

Cellular Effects

Liriodendrin has been observed to have significant effects on various types of cells and cellular processes . It has been shown to improve airway hyperresponsiveness and regulate levels of serum histamine and immunoglobulins in a dose-dependent manner . Additionally, it reduces bronchoalveolar secretion, thymic stromal lymphopoietin, and other pro-inflammatory cytokines, such as IL-1β, TNF-α, MIP-2, and eosinophil granule proteins .

Molecular Mechanism

At the molecular level, Liriodendrin exerts its effects through various mechanisms. It has been found to bind to TNF-α, inhibiting its activity and thereby reducing inflammation . This binding interaction is thought to be responsible for the observed reduction in pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liriodendrin have been observed to change over time . It has been found to have a significant impact on cellular function, with long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Liriodendrin have been found to vary with dosage . At higher doses, it has been observed to have more pronounced effects on inflammation and immune response .

Metabolic Pathways

Liriodendrin is involved in various metabolic pathways . It interacts with enzymes such as TNF-α, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Liriodendrin is transported and distributed in a manner that allows it to exert its effects . It is thought to interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of Liriodendrin is thought to play a role in its activity and function . It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22-,23-,24-,25+,26+,27-,28-,29?,30?,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-DVWYHDMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96038-87-8 | |

| Record name | Liriodendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096038878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

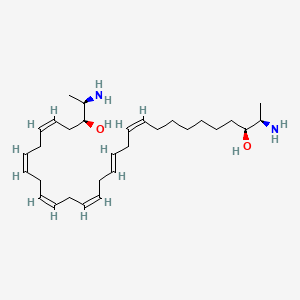

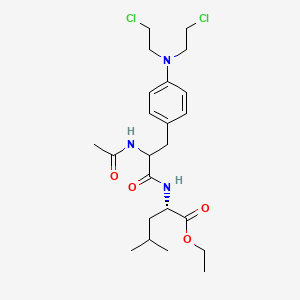

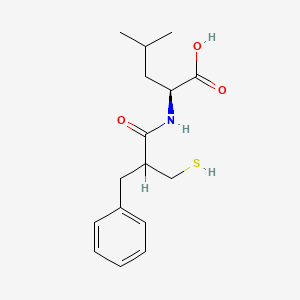

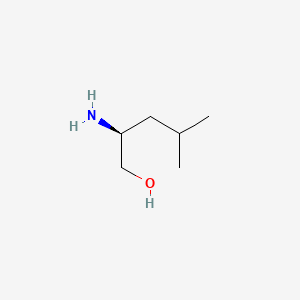

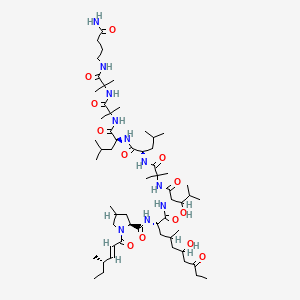

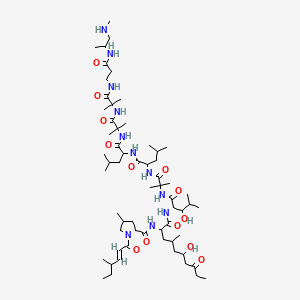

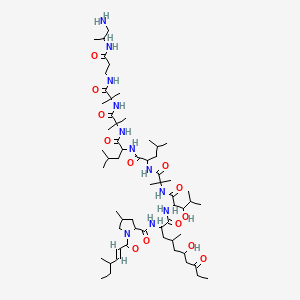

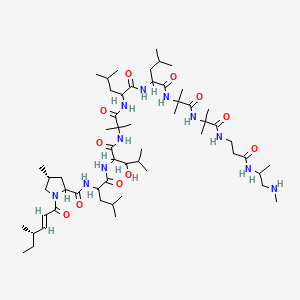

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。